Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is an organic compound belonging to the furan family It is characterized by a furan ring substituted with two ester groups and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials and catalysts to optimize yield and purity. The process may include steps such as esterification, cyclization, and purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of 2-(carboxymethyl)furan-3,4-dicarboxylate.
Reduction: Formation of 2-(hydroxymethyl)furan-3,4-dimethanol.
Substitution: Formation of halogenated or nitrated furan derivatives.
Scientific Research Applications
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3,4-furandicarboxylate: Similar structure but lacks the hydroxymethyl group.
2,5-Furandicarboxylic acid: Another furan derivative with carboxyl groups at different positions.
Uniqueness
Dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate is unique due to the presence of both ester and hydroxymethyl groups on the furan ring
Properties
CAS No. |
33038-35-6 |
---|---|
Molecular Formula |
C9H10O6 |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
dimethyl 2-(hydroxymethyl)furan-3,4-dicarboxylate |
InChI |
InChI=1S/C9H10O6/c1-13-8(11)5-4-15-6(3-10)7(5)9(12)14-2/h4,10H,3H2,1-2H3 |
InChI Key |
RBMGLOGIPWNVML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC(=C1C(=O)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.